molecular formula C10H14N2O4S B8536652 6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid

6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B8536652
M. Wt: 258.30 g/mol
InChI Key: DWIRLJZDCFLVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isobutyl group, a methanesulfonyl group, and a carboxylic acid group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The industrial production methods are designed to minimize waste and reduce environmental impact while maximizing output .

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

6-(2-methylpropyl)-2-methylsulfonylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O4S/c1-6(2)4-7-5-8(9(13)14)12-10(11-7)17(3,15)16/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

DWIRLJZDCFLVLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

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